molecular formula C9H9NO3 B1339407 Ethyl 6-formylnicotinate CAS No. 20857-31-2

Ethyl 6-formylnicotinate

Cat. No. B1339407
CAS RN: 20857-31-2
M. Wt: 179.17 g/mol
InChI Key: LFOIOKMHVHLARR-UHFFFAOYSA-N
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Description

Ethyl 6-formylnicotinate is a chemical compound with the molecular formula C9H9NO3 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

A synthetic method of 6-formyl methyl nicotinate, which may be similar to the synthesis of Ethyl 6-formylnicotinate, has been disclosed in a patent . The method involves several steps, starting with 6-methyl nicotinate as a raw material and using glacial acetic acid as a solvent. The reaction proceeds under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate. One bromine is then removed from the 6-tribromomethyl nicotinic acid methyl ester under the action of sodium sulfite aqueous solution to obtain 6-dibromomethyl nicotinic acid methyl ester. Finally, 6-dibromo methyl nicotinic acid methyl ester reacts with morpholine to generate the product 6-formyl nicotinic acid methyl ester .


Molecular Structure Analysis

The molecular weight of Ethyl 6-formylnicotinate is 179.18 . The linear formula of this compound is C9H9NO3 .

Scientific Research Applications

Synthesis of New Heterocyclic Systems

A study by Chaban and Matiychuk (2020) described the synthesis of ethyl 2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-arylnicotinoates from 6-aryl-2-formylnicotinoates and rhodanine. This reaction forms 2-aryl-5-oxo-5H-thiopyrano[4,3-b]pyridine-7-carboxylic acids, representing a new heterocyclic system. The research illustrates a novel application in synthesizing complex molecules for potential pharmaceutical use. (Chaban & Matiychuk, 2020)

Pharmaceutical Development

Andersen et al. (2013) developed a multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, using ethyl 6-chloro-5-cyano-2-methylnicotinate. This process supports preclinical and clinical studies, showcasing the compound's role in advancing therapeutic agents. (Andersen et al., 2013)

Catalysis and Green Chemistry

Taheri, Veisi, and Hekmati (2017) demonstrated the use of ethyl formate for the formylation of different amines and alcohols, catalyzed by sulfonic acid supported on polydopamine-encapsulated Fe3O4 nanoparticles. This environmentally friendly method offers an efficient and recyclable catalyst for the formylation process, highlighting the compound's utility in sustainable chemistry. (Taheri, Veisi, & Hekmati, 2017)

Functionalized Tetrahydropyridines Synthesis

Zhu, Lan, and Kwon (2003) employed ethyl 2-methyl-2,3-butadienoate for the phosphine-catalyzed [4 + 2] annulation with N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This study showcases the application in synthesizing highly functionalized tetrahydropyridines, which are valuable in medicinal chemistry. (Zhu, Lan, & Kwon, 2003)

Organocatalyst in Heterocyclic Synthesis

Zolfigol et al. (2013) reported a green method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using ethyl acetoacetate, malononitrile, and hydrazine hydrate. Isonicotinic acid served as a dual and biological organocatalyst, emphasizing the role of Ethyl 6-formylnicotinate derivatives in facilitating organic reactions under solvent-free conditions. (Zolfigol et al., 2013)

properties

IUPAC Name

ethyl 6-formylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)7-3-4-8(6-11)10-5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOIOKMHVHLARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575426
Record name Ethyl 6-formylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-formylnicotinate

CAS RN

20857-31-2
Record name 3-Pyridinecarboxylic acid, 6-formyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20857-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-formylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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